molecular formula C24H24N6O2 B586422 Olmesartan lactone CAS No. 849206-43-5

Olmesartan lactone

Cat. No.: B586422
CAS No.: 849206-43-5
M. Wt: 428.5 g/mol
InChI Key: JUQNVWFXORBZQJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The molecular formula of Olmesartan Lactone Impurity is C24H24N6O2, and it has a molecular weight of 428.49 . It is known to interact with the angiotensin II receptor (AT1R), acting as an antagonist . The nature of these interactions is primarily inhibitory, preventing the action of angiotensin II and thereby exerting its antihypertensive effects .

Cellular Effects

This compound Impurity, through its interaction with the AT1R, can influence various cellular processes. It has been shown to protect endothelial cells against oxidative stress-induced cellular injury . This suggests that this compound Impurity may have a role in modulating cell signaling pathways and gene expression related to oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound Impurity involves its binding to the AT1R. As an antagonist, it inhibits the actions of angiotensin II, a hormone that constricts blood vessels and releases aldosterone, which can increase blood pressure . By blocking these actions, this compound Impurity helps to lower blood pressure .

Temporal Effects in Laboratory Settings

It is known that the parent compound, Olmesartan, has a rapid onset of action and its antihypertensive effects are sustained over a 24-hour dosage interval .

Dosage Effects in Animal Models

While specific studies on this compound Impurity in animal models are limited, research on Olmesartan has shown that its effects can vary with different dosages

Metabolic Pathways

Olmesartan is metabolized by the liver to its active metabolite, olmesartan

Transport and Distribution

Given its biochemical properties and its interactions with the AT1R, it is likely that it is transported and distributed in a manner similar to other AT1R antagonists .

Subcellular Localization

Given its role as an AT1R antagonist, it is likely that it localizes to the cell membrane where the AT1R is located

Preparation Methods

The preparation of Olmesartan lactone impurity involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to induce the formation of the lactone ring. Industrial production methods often involve multi-step synthesis processes, including the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity .

Chemical Reactions Analysis

Olmesartan lactone impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions include various derivatives of the lactone impurity, which can be further analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Scientific Research Applications

Olmesartan lactone impurity has several scientific research applications, including:

Properties

IUPAC Name

6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQNVWFXORBZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233966
Record name Olmesartan lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849206-43-5
Record name Olmesartan lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849206435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olmesartan lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLMESARTAN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML390S782
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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